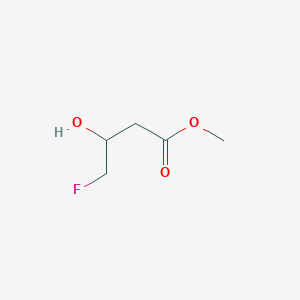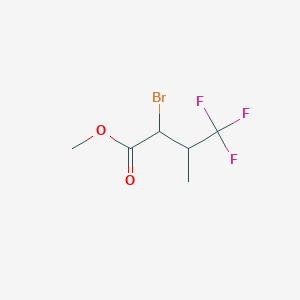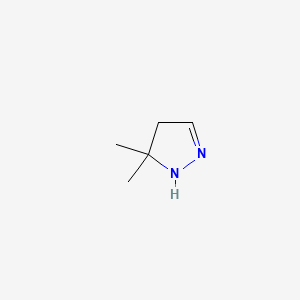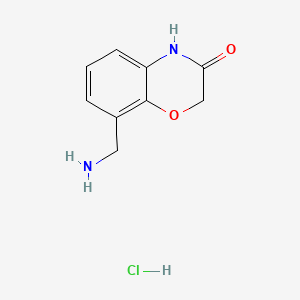
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride typically involves the Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution . The reaction conditions often include the use of formaldehyde and an amine in the presence of an alcohol solvent, such as ethanol. The mixture is heated to around 60°C for a couple of hours and then cooled to room temperature to obtain the target compound as a hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit oxidative stress by protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrobromide
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydroiodide
Uniqueness
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is unique due to its specific hydrochloride form, which may confer different solubility and stability properties compared to its hydrobromide and hydroiodide counterparts. This uniqueness can influence its biological activity and suitability for various applications .
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
8-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)13-5-8(12)11-7;/h1-3H,4-5,10H2,(H,11,12);1H |
Clé InChI |
KRLKDXIEWYQXIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=CC=CC(=C2O1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


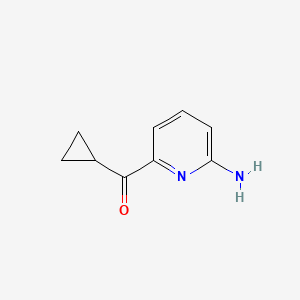
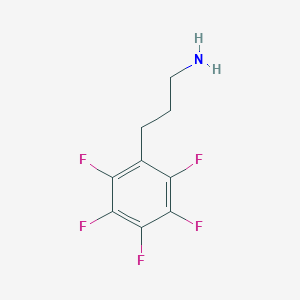
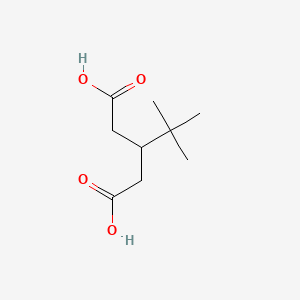

![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)


